molecular formula C10H9ClO3 B14027486 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone CAS No. 1097726-08-3

1-(6-Chloro-1,3-benzodioxol-5-yl)acetone

Cat. No.: B14027486
CAS No.: 1097726-08-3
M. Wt: 212.63 g/mol
InChI Key: ZELNDXTZPZLUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-1,3-benzodioxol-5-yl)acetone is an organic compound with the molecular formula C10H9ClO3. It is characterized by a benzodioxole ring substituted with a chlorine atom and an acetone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1,3-benzodioxole with acetone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(6-Chloro-1,3-benzodioxol-5-yl)acetone has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-chloro-1,3-benzodioxol-5-yl)acetone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications .

Comparison with Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)acetone
  • 1-(6-Methoxy-1,3-benzodioxol-5-yl)acetone
  • 1-(6-Bromo-1,3-benzodioxol-5-yl)acetone

Comparison: 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its nitro, methoxy, and bromo analogs, the chloro derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

1097726-08-3

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

1-(6-chloro-1,3-benzodioxol-5-yl)propan-2-one

InChI

InChI=1S/C10H9ClO3/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4H,2,5H2,1H3

InChI Key

ZELNDXTZPZLUJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1Cl)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.